molecular formula C28H22F2N2 B3819754 (E)-1-(2-fluorophenyl)-N-{4'-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3'-dimethyl-[1,1'-biphenyl]-4-yl}methanimine

(E)-1-(2-fluorophenyl)-N-{4'-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3'-dimethyl-[1,1'-biphenyl]-4-yl}methanimine

Cat. No.: B3819754
M. Wt: 424.5 g/mol
InChI Key: HKWBMTFGCMRIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(2-fluorophenyl)-N-{4’-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3’-dimethyl-[1,1’-biphenyl]-4-yl}methanimine is a complex organic compound characterized by its unique structure, which includes fluorophenyl groups and a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-fluorophenyl)-N-{4’-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3’-dimethyl-[1,1’-biphenyl]-4-yl}methanimine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Biphenyl Backbone: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.

    Introduction of the Fluorophenyl Groups: Fluorophenyl groups can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Imine Linkage: The final step involves the condensation of an amine with an aldehyde to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-fluorophenyl)-N-{4’-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3’-dimethyl-[1,1’-biphenyl]-4-yl}methanimine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (E)-1-(2-fluorophenyl)-N-{4’-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3’-dimethyl-[1,1’-biphenyl]-4-yl}methanimine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (E)-1-(2-fluorophenyl)-N-{4’-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3’-dimethyl-[1,1’-biphenyl]-4-yl}methanimine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-1-(2-chlorophenyl)-N-{4’-[(E)-[(2-chlorophenyl)methylidene]amino]-3,3’-dimethyl-[1,1’-biphenyl]-4-yl}methanimine
  • **(E)-1-(2-bromophenyl)-N-{4’-[(E)-[(2-bromophenyl)methylidene]amino]-3,3’-dimethyl-[1,1’-biphenyl]-4-yl}methanimine

Uniqueness

The uniqueness of (E)-1-(2-fluorophenyl)-N-{4’-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3’-dimethyl-[1,1’-biphenyl]-4-yl}methanimine lies in its fluorine atoms. Fluorine atoms can significantly alter the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its binding affinity to biological targets.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[4-[4-[(2-fluorophenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F2N2/c1-19-15-21(11-13-27(19)31-17-23-7-3-5-9-25(23)29)22-12-14-28(20(2)16-22)32-18-24-8-4-6-10-26(24)30/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWBMTFGCMRIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC=CC=C3F)C)N=CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(E)-1-(2-fluorophenyl)-N-{4'-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3'-dimethyl-[1,1'-biphenyl]-4-yl}methanimine
Reactant of Route 2
Reactant of Route 2
(E)-1-(2-fluorophenyl)-N-{4'-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3'-dimethyl-[1,1'-biphenyl]-4-yl}methanimine
Reactant of Route 3
Reactant of Route 3
(E)-1-(2-fluorophenyl)-N-{4'-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3'-dimethyl-[1,1'-biphenyl]-4-yl}methanimine
Reactant of Route 4
Reactant of Route 4
(E)-1-(2-fluorophenyl)-N-{4'-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3'-dimethyl-[1,1'-biphenyl]-4-yl}methanimine
Reactant of Route 5
(E)-1-(2-fluorophenyl)-N-{4'-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3'-dimethyl-[1,1'-biphenyl]-4-yl}methanimine
Reactant of Route 6
Reactant of Route 6
(E)-1-(2-fluorophenyl)-N-{4'-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3'-dimethyl-[1,1'-biphenyl]-4-yl}methanimine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.